4-Dimethylaminobibenzyl is derived from stilbene, a type of hydrocarbon that consists of two benzene rings. It is classified as an aromatic compound and can also be categorized under the broader class of dimethylaminostilbenes. Its systematic name reflects its chemical structure, which includes a dimethylamino group attached to the bibenzyl framework. The compound has been studied for its carcinogenic properties and interactions with biological systems, particularly in relation to cancer research .
The synthesis of 4-Dimethylaminobibenzyl typically involves several methods, with one prominent approach being the reaction of 4-dimethylaminobenzaldehyde with phenylacetylene in the presence of a suitable catalyst. This reaction can be performed under conditions that favor coupling reactions, such as using palladium catalysts.
The purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity levels.
The molecular structure of 4-Dimethylaminobibenzyl can be described as follows:
The compound exhibits significant planar characteristics due to the conjugated double bonds in the aromatic systems, which may influence its electronic properties and interactions with biological targets.
4-Dimethylaminobibenzyl participates in various chemical reactions typical for aromatic compounds. These include:
These reactions are crucial for modifying the compound for further applications in drug development and research.
The mechanism of action of 4-Dimethylaminobibenzyl has been primarily studied in the context of its biological effects. It has been shown to interact with various cellular pathways:
These mechanisms are critical for understanding how 4-Dimethylaminobibenzyl can be utilized therapeutically.
These properties influence its handling and application in laboratory settings.
4-Dimethylaminobibenzyl has numerous applications across different scientific domains:
The systematic IUPAC name for this compound is 4-[2-(4-dimethylaminophenyl)ethyl]-N,N-dimethylaniline, clearly defining the bibenzyl scaffold and the para-positioning of the dimethylamino groups on both phenyl rings. Alternative names encountered in chemical literature include 4-(Dimethylamino)-1,2-bis(4-(dimethylamino)phenyl)ethane and N,N,N',N'-Tetramethyl-4,4'-ethylenedianiline, reflecting different naming conventions focused on the ethylenic bridge or the amine symmetry [1] [3] [6].
Structurally, 4-dimethylaminobibenzyl features two benzene rings connected by a two-carbon ethylene bridge (–CH₂–CH₂–). One or both rings bear a para-substituted dimethylamino group (–N(CH₃)₂). The presence of this strong electron-donating group significantly influences the molecule's electronic properties. Crystallographic analyses of closely related dimethylamino-substituted aromatics reveal a planar arrangement of the aromatic ring and the dimethylamino nitrogen, with bond lengths and angles characteristic of conjugated systems. The C–N bond length typically measures approximately 1.35 Å, indicative of partial double-bond character due to resonance delocalization of the nitrogen lone pair into the aromatic π-system [8] [10].
Table 1: Nomenclature and Key Structural Features of 4-Dimethylaminobibenzyl
Nomenclature Type | Name | Description |
---|---|---|
Systematic (IUPAC) | 4-[2-(4-dimethylaminophenyl)ethyl]-N,N-dimethylaniline | Precise naming based on longest carbon chain and substituents |
Alternative Chemical | N,N,N',N'-Tetramethyl-4,4'-ethylenedianiline | Highlights symmetry and amine groups |
Common Descriptor | para-Dimethylaminobibenzyl | Simplified name emphasizing key substituent |
Core Structure | Bibenzyl (1,2-Diphenylethane) | Hydrocarbon backbone with ethylene bridge |
Key Functional Group | para-N(CH₃)₂ | Strong electron-donating group enabling conjugation |
Characterization relies heavily on spectroscopic techniques:
4-Dimethylaminobibenzyl itself does not have a single, well-documented discovery narrative like a blockbuster drug. Its emergence stems from systematic research into bibenzyl natural products and the strategic modification of benzylamine pharmacophores prevalent in medicinal chemistry during the late 20th century. Bibenzyl scaffolds are recognized components of various natural products (e.g., dihydrostilbenes), exhibiting biological activities like antimicrobial and anti-inflammatory effects. The deliberate introduction of the strongly basic dimethylamino group (–N(CH₃)₂) aimed to enhance solubility, modify electronic properties, and potentially increase interaction with biological targets by mimicking endogenous amines like neurotransmitters [2] [10].
Research into structurally related compounds provides context for its development. The significance of the dimethylamino benzyl moiety was highlighted by the discovery and optimization of potent pharmacologically active molecules containing this group. For instance, the identification of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine as a potent N-type calcium channel blocker (IC₅₀ = 0.7 μM) for analgesia demonstrated the critical role of the 4-dimethylaminobenzyl group in achieving target affinity and oral activity. This research, published around 2000, exemplifies the era where targeted modification of benzylamine derivatives, including incorporation into larger scaffolds like bibenzyl, gained momentum for drug discovery [2]. The synthesis and study of 4-dimethylaminobibenzyl can thus be viewed as part of broader efforts to explore structure-activity relationships around substituted benzylamines and bibenzyls for potential therapeutic applications, particularly targeting neurological pathways and receptors [2] [5] [10].
The significance of 4-dimethylaminobibenzyl arises from the confluence of its structural features and their implications for reactivity and bioactivity:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7